REACTION_CXSMILES
|
[Br:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1)=[O:5].C1COCC1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:13][C:9]1[CH:8]=[C:7]([NH:6][C:4](=[O:5])[C:3]2[CH:16]=[CH:17][CH:18]=[CH:19][C:2]=2[Br:1])[CH:12]=[CH:11][CH:10]=1 |f:2.3.4|
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Name
|
|
Quantity
|
6.89 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=CC=C1
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Name
|
|
Quantity
|
143 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
143 mL
|
Type
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solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with stir bar
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting cloudy solution was added to the solution of substrate
|
Type
|
CUSTOM
|
Details
|
the flask was sealed
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
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STIRRING
|
Details
|
stirred vigorously for 16 h with a vent line to an oil bubbler
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
to a mixture of the desired product plus its N-sulfate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The layers were then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude material was then dissolved with dichloromethane and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
leaving an insoluble gum behind
|
Type
|
CUSTOM
|
Details
|
The solution was purified by column chromatography (EtOAc/hexanes gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)NC(C1=C(C=CC=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |